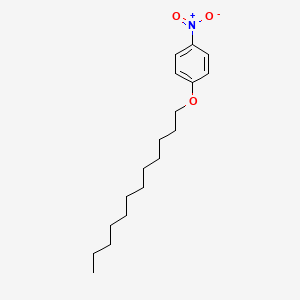

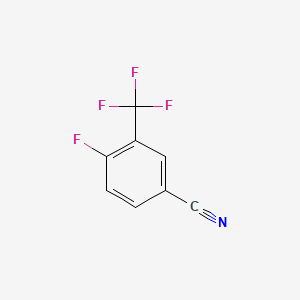

N-(6-氯-4-甲基吡啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides is described, involving indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation and amidification with 4-aminopyridine . Another synthesis route for an acetamide derivative involves the reaction of an aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(6-Chloro-4-methylpyridin-3-yl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and X-ray diffraction analysis . The conformation of these molecules is characterized by the sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . The structure of N-(6-Chloro-4-methylpyridin-3-yl)acetamide would likely be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be explored through various chemical reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants leads to the formation of multiple products . This suggests that N-(6-Chloro-4-methylpyridin-3-yl)acetamide could also undergo oxidation reactions, potentially yielding various oxidized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the conformation of the N-H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, affecting its hydrogen bonding and, consequently, its physical properties . Similar analyses would be required to determine the properties of N-(6-Chloro-4-methylpyridin-3-yl)acetamide.

科学研究应用

杂环化合物的合成:这种化学物质在杂环化合物的合成中发挥作用。例如,它用于从2-氯-6-甲基吡啶-3-腈开始,通过两步合成(Z)-2-[2-氧代-2,3-二氢吡啶并[2,3-d]嘧啶-4(1H)-基]乙酰胺衍生物 (Kobayashi, Iitsuka, Morikawa, & Konishi, 2007)。

络合和配位化学:它参与形成配合物,如与空间位阻大的N-(6-甲基吡啶-2-基)乙酰胺配体形成的铜(II)溴化物、硝酸盐和高氯酸盐配合物。这些配合物对理解空间位阻对配位几何构型和配位数的影响很重要 (Smolentsev, 2017)。

光化学和热化学建模:研究N-(6-氯-4-甲基吡啶-3-基)乙酰胺衍生物的光化学和热化学性质,特别是在染料敏化太阳能电池(DSSCs)的背景下。它们作为太阳能电池中的光敏剂的潜力是一个重要的探索领域 (Mary et al., 2020)。

抗癌剂的合成:这种化合物还用于合成具有潜在抗癌应用的生物活性化合物。例如,使用2-氯-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺合成的N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺已被研究其对人类肺腺癌细胞的活性 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

环境应用:已研究了相关氯乙酰胺除草剂(如乙草胺和美托拉草胺)的环境影响和降解。这项研究包括了对它们在肝微粒体中的代谢和它们在环境样品(如河流)中的存在的理解 (Coleman, Linderman, Hodgson, & Rose, 2000)。

生物降解研究:细菌对一种相关化合物——乙酰胺啶的生物降解是另一个研究领域。这对于理解这类化合物的环境命运并开发安全处理或处理方法具有重要意义 (Tang, Li, Hu, & Xu, 2012)。

属性

IUPAC Name |

N-(6-chloro-4-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQEXHBGXOEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

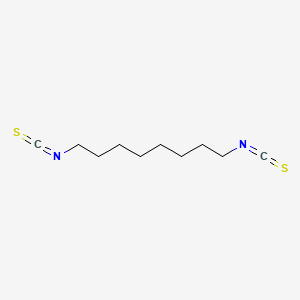

CC1=CC(=NC=C1NC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287775 |

Source

|

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(6-Chloro-4-methylpyridin-3-yl)acetamide | |

CAS RN |

6635-92-3 |

Source

|

| Record name | 6635-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)